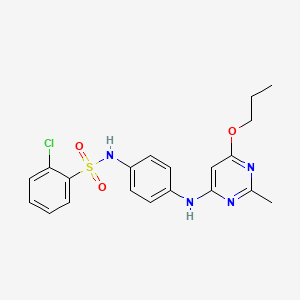

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) group bridging a substituted benzene ring and a heterocyclic pyrimidine moiety. Its structure includes a 2-methyl-6-propoxypyrimidin-4-yl group attached via an amino linkage to a para-substituted phenyl ring, which is further connected to a 2-chlorobenzenesulfonamide group.

Properties

IUPAC Name |

2-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZWRQPKFKDELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, with the CAS number 946202-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.9 g/mol. Its structure includes a chloro group, a sulfonamide moiety, and a pyrimidine derivative, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 946202-04-6 |

| Molecular Formula | C20H21ClN4O3S |

| Molecular Weight | 432.9 g/mol |

Antimicrobial Activity

Research has shown that compounds with sulfonamide and pyrimidine structures exhibit notable antimicrobial properties. A study involving various chloroacetamides demonstrated that modifications in the phenyl ring significantly influenced their effectiveness against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the antimicrobial activity of this compound involves the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics. The presence of the chloro and sulfonamide groups enhances its lipophilicity, facilitating membrane penetration and subsequent intracellular action.

Case Studies

- Antibacterial Efficacy : In a comparative study of various N-substituted phenyl compounds, those containing halogenated groups demonstrated superior antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria . The specific structural features of this compound may contribute to its efficacy.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis indicated that the biological activity of this compound correlates with its structural properties, including lipophilicity and electronic characteristics . This analysis supports the rational design of new derivatives with enhanced antimicrobial properties.

Research Findings

Recent findings highlight the potential of this compound in treating infections caused by resistant strains. The compound's ability to inhibit bacterial growth was confirmed through standard antimicrobial testing methods.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key differentiating features lie in its pyrimidine substituents (2-methyl and 6-propoxy) and the chloro-substituted benzenesulfonamide backbone. Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural and Molecular Comparison

Functional Group Impact on Properties

- Pyrimidine vs. Triazine : The target compound’s pyrimidine ring (vs. chlorsulfuron’s triazine) may alter binding specificity in biological targets, as pyrimidines are structurally closer to nucleic acid bases .

- Amino Group Variations: The dimethylamino group in the compound from introduces basicity, which could influence ionization state and receptor interactions, unlike the target’s neutral methyl and propoxy groups .

- Nitro Group Presence : The nitro substituent in ’s compound enhances electron-withdrawing effects, possibly increasing reactivity or photodegradation susceptibility compared to the target’s chloro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.